molecular formula C26H40ClN5O3S B1192765 G6 Hydrochloride

G6 Hydrochloride

Cat. No. B1192765
M. Wt: 538.15
InChI Key: GGRMKXZDSQWTPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

G6 hydrochloride is an antibacterial and anti-biofilm agent against antibiotic resistant clinical isolates.

Scientific Research Applications

1. G6 Hydrochloride in COVID-19 Treatment and G6PD Deficiency

G6 Hydrochloride, particularly as hydroxychloroquine, has been investigated for its role in treating COVID-19, especially in patients with glucose-6-phosphate dehydrogenase (G6PD) deficiency. G6PD deficiency can lead to a haemolytic crisis when exposed to certain drugs like hydroxychloroquine, which has been a concern during the treatment of COVID-19 (Beauverd et al., 2020).

2. G6-TMD Nanomaterials in Technology and Energy

Group 6 transition metal dichalcogenides (G6-TMDs), including materials like MoS2 and WS2, are significant for their use in electronic, sensing, and solar energy applications. Their unique properties, like appropriate bandgap and high thermodynamic stability, make them valuable in creating energy storage devices and advanced catalysts (Samadi et al., 2018).

3. Hydroxychloroquine Safety in G6PD Deficiency

Research on the safety of hydroxychloroquine in G6PD deficient patients, particularly its potential to induce hemolytic anemia or organ damage, has been significant. Studies using novel “humanized” mouse models have provided insights into its safety, showing no significant hemolysis or organ damage under certain conditions (Zuchelkowski et al., 2020).

4. N-acetylcysteine in G6PD Deficiency and COVID-19

N-acetylcysteine (NAC) has been studied for its role in reversing glutathione depletion in G6PD deficient patients, particularly those with severe COVID-19 infection. NAC showed effectiveness in blocking hemolysis and reducing inflammatory markers in G6PD deficient patients treated with hydroxychloroquine (Ibrahim et al., 2020).

5. Antiemetic Drugs on G6PD and Antioxidant Enzymes

Studies have explored the effects of antiemetic drugs on glucose-6-phosphate dehydrogenase (G6PD) and other antioxidant enzymes. This research is crucial for understanding the oxidative stress and enzymatic alterations caused by these drugs (Ozmen & Küfrevioğlu, 2004).

6. Dobutamine Hydrochloride as an Inhibitor for G6PD

Dobutamine hydrochloride's potential as an inhibitor for human G6PD enzyme has been examined. This research is vital for understanding how certain drugs can influence the activity of G6PD, impacting red blood cell health (Kizilbay & Karaman, 2020).

properties

Product Name

G6 Hydrochloride

Molecular Formula

C26H40ClN5O3S

Molecular Weight

538.15

IUPAC Name

4-((3,5-di-tert-butyl-N-methylphenyl)sulfonamido)-N-(3-guanidinopropyl)benzamide hydrochloride

InChI

InChI=1S/C26H39N5O3S.ClH/c1-25(2,3)19-15-20(26(4,5)6)17-22(16-19)35(33,34)31(7)21-11-9-18(10-12-21)23(32)29-13-8-14-30-24(27)28;/h9-12,15-17H,8,13-14H2,1-7H3,(H,29,32)(H4,27,28,30);1H

InChI Key

GGRMKXZDSQWTPM-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(S(N(C2=CC=C(C(NCCCNC(N)=N)=O)C=C2)C)(=O)=O)=CC(C(C)(C)C)=C1.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

G6 hydrochloride;  G6 HCl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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